molecular formula C14H24N2O4S B13119024 3,3-Dioxo-decahydro-3l6-thia-2,7-diaza-as-indacene-7-carboxylic acid tert-butyl ester

3,3-Dioxo-decahydro-3l6-thia-2,7-diaza-as-indacene-7-carboxylic acid tert-butyl ester

Cat. No.: B13119024
M. Wt: 316.42 g/mol
InChI Key: YZANVQSNBJHXCA-FEZOTEKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl(5aS,8aS,8bR)-decahydro-7H-isothiazolo[4,5-e]isoindole-7-carboxylate3,3-dioxide is a complex organic compound with a unique structure that includes an isothiazoloisoindole core

Preparation Methods

The synthesis of tert-Butyl(5aS,8aS,8bR)-decahydro-7H-isothiazolo[4,5-e]isoindole-7-carboxylate3,3-dioxide involves multiple steps. The synthetic route typically starts with the preparation of the isothiazoloisoindole core, followed by the introduction of the tert-butyl group and the carboxylate3,3-dioxide moiety. The reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.

Chemical Reactions Analysis

tert-Butyl(5aS,8aS,8bR)-decahydro-7H-isothiazolo[4,5-e]isoindole-7-carboxylate3,3-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, including antimicrobial and anticancer properties. In medicine, it could be explored for its therapeutic potential, particularly in drug development. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of tert-Butyl(5aS,8aS,8bR)-decahydro-7H-isothiazolo[4,5-e]isoindole-7-carboxylate3,3-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl(5aS,8aS,8bR)-decahydro-7H-isothiazolo[4,5-e]isoindole-7-carboxylate3,3-dioxide can be compared with other similar compounds, such as other isothiazoloisoindole derivatives. These comparisons highlight its unique structural features and potential advantages in terms of reactivity, stability, and biological activity. Similar compounds include tert-Butyl(dimethyl)silyloxy derivatives and other isothiazoloisoindole analogs.

Properties

Molecular Formula

C14H24N2O4S

Molecular Weight

316.42 g/mol

IUPAC Name

tert-butyl (5aS,8aS,8bR)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate

InChI

InChI=1S/C14H24N2O4S/c1-14(2,3)20-13(17)16-7-9-4-5-12-10(11(9)8-16)6-15-21(12,18)19/h9-12,15H,4-8H2,1-3H3/t9-,10+,11+,12?/m1/s1

InChI Key

YZANVQSNBJHXCA-FEZOTEKNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCC3[C@H]([C@H]2C1)CNS3(=O)=O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC3C(C2C1)CNS3(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.